molecular formula C18H14Cl4N2O B1225639 (R)-Miconazole CAS No. 47447-53-0

(R)-Miconazole

Cat. No.: B1225639
CAS No.: 47447-53-0
M. Wt: 416.1 g/mol
InChI Key: BYBLEWFAAKGYCD-SFHVURJKSA-N
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Description

(R)-miconazole is a 1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole that has R configuration. It is an enantiomer of a (S)-miconazole.

Biological Activity

(R)-Miconazole is a synthetic antifungal agent belonging to the imidazole class of antifungals. It is primarily used in the treatment of various fungal infections and has shown significant biological activity beyond its antifungal properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and research findings.

This compound exerts its antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase, a critical component in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death.

Key Mechanisms:

  • Inhibition of Ergosterol Synthesis : Disruption in ergosterol production leads to increased membrane permeability.
  • Induction of Reactive Oxygen Species (ROS) : Miconazole can induce oxidative stress within fungal cells, further contributing to its antifungal effects .

Pharmacokinetics

Recent studies have highlighted the pharmacokinetic properties of this compound, particularly in novel formulations such as solid lipid nanoparticles (SLNs). These formulations have been shown to enhance bioavailability significantly.

Pharmacokinetic ParameterMarketed CapsulesMiconazole SLNs
Tmax (hours) 2.51.0
Cmax (µg/mL) 1.54.0
AUC0-∞ (µg·h/mL) 10.025.0

The above table illustrates that miconazole-loaded SLNs provide over a 2.5-fold increase in bioavailability compared to traditional capsules, indicating enhanced absorption and sustained release characteristics .

Anti-inflammatory Properties

Beyond its antifungal activity, this compound has demonstrated significant anti-inflammatory effects in various studies. A notable study investigated its impact on inflammation induced by 27-hydroxycholesterol in monocytic cells:

  • Chemokine Suppression : Miconazole significantly reduced the expression of proinflammatory chemokines such as CCL2, CCL3, and CCL4 in THP-1 monocytic cells activated by 27OHChol.
  • Impact on Immune Cell Migration : The migration of immune cells was inhibited when exposed to miconazole-treated supernatants from activated THP-1 cells .

Clinical Efficacy and Case Studies

This compound has been extensively studied for its clinical efficacy against various fungal pathogens, particularly Candida species. A recent study evaluated its antifungal activity against clinical isolates:

  • Minimum Inhibitory Concentration (MIC) : The study found that this compound exhibited potent antifungal activity with MIC values ranging from 0.5 to 2 µg/mL against various Candida strains.
Candida SpeciesMIC (µg/mL)
C. albicans 0.5
C. glabrata 1.0
C. tropicalis 2.0

These results indicate that this compound remains effective against both susceptible and resistant strains of Candida spp., making it a valuable option in antifungal therapy .

Properties

IUPAC Name

1-[(2R)-2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBLEWFAAKGYCD-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CO[C@@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47447-53-0
Record name Miconazole, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047447530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MICONAZOLE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C90U92KSVX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A vaginal suppository comprising erucic acid, beeswax, and the medicine miconazole was prepared as follows: About 12.30 kg of micronized miconazole nitrate was added to a homogenous melt containing about 62.10 kg of erucic acid and about 6.90 kg of beeswax at a temperature of about 75° C. The medicine and suppository base was mixed gently until homogenous then poured into a mold. Upon cooling the suppository was removed from the mold.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.3 kg
Type
reactant
Reaction Step Two
Quantity
62.1 kg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.06 g of miconazole nitrate are dissolved in 4.5 g of ethyl alcohol and 0.44 g of water, and mixed with 5.0 g of 2% chitosonium pyrrolidone carboxylate in 90:10 water/alcohol, giving a clear, colorless solution (0.6% miconazole). This lotion is useful in the treatment of a variety of topical fungal infections, including Athlete's foot.
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
solvent
Reaction Step One
Name
pyrrolidone carboxylate
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
water alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.44 g
Type
solvent
Reaction Step Two
Yield
0.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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